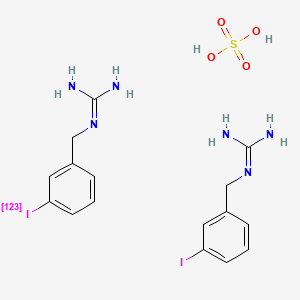

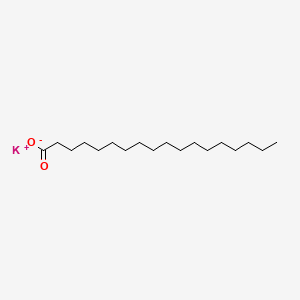

Potassium 3-sulphonatopropyl acrylate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-sulphonatopropyl acrylate can be synthesized through the esterification of acrylic acid with 3-hydroxypropyl sulfonate, followed by neutralization with potassium hydroxide. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where acrylic acid and 3-hydroxypropyl sulfonate are combined. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization and filtration .

Types of Reactions:

Polymerization: this compound undergoes free-radical polymerization to form hydrogels and superabsorbent polymers.

Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiators such as ammonium persulfate or azobisisobutyronitrile are commonly used under thermal or UV conditions.

Substitution: Reagents like sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution.

Major Products:

Scientific Research Applications

Potassium 3-sulphonatopropyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of hydrogels and superabsorbent polymers.

Biology: Hydrogels synthesized from this compound are used in tissue engineering and wound healing.

Medicine: Superabsorbent polymers are utilized in drug delivery systems and wound dressings.

Industry: Employed in the production of water-absorbent materials for agricultural and hygiene products.

Mechanism of Action

The primary mechanism of action for potassium 3-sulphonatopropyl acrylate involves its polymerization to form hydrogels. The sulfonate group enhances the hydrophilicity of the polymer, allowing it to absorb and retain large amounts of water . This property is crucial for its applications in wound healing and drug delivery, where the hydrogel matrix can provide a moist environment and controlled release of therapeutic agents .

Comparison with Similar Compounds

- Sodium 3-sulphonatopropyl acrylate

- Potassium 3-sulphopropyl methacrylate

- Sodium 2-acrylamido-2-methylpropane sulfonate

Comparison: Potassium 3-sulphonatopropyl acrylate is unique due to its specific combination of the acrylate and sulfonate groups, which confer both polymerizability and hydrophilicity. Compared to sodium 3-sulphonatopropyl acrylate, the potassium salt offers better solubility and stability in aqueous solutions . Potassium 3-sulphopropyl methacrylate, while similar, has a different polymerization behavior due to the methacrylate group . Sodium 2-acrylamido-2-methylpropane sulfonate is another related compound, but it features an amide group, which affects its reactivity and applications .

Properties

IUPAC Name |

potassium;3-prop-2-enoyloxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFOXJWBPGONDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

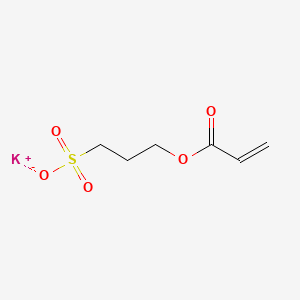

C=CC(=O)OCCCS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014889 | |

| Record name | Potassium 3-sulfopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31098-20-1 | |

| Record name | 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 3-sulfopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-sulphonatopropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-Sulfopropyl acrylate potassium salt in materials science?

A1: 3-Sulfopropyl acrylate potassium salt (SPAK) is frequently used as a monomer in the synthesis of various hydrogels. Its incorporation introduces negative charges and sulfonic acid groups, impacting the hydrogel's swelling behavior, mechanical properties, and potential for applications like drug delivery, tissue engineering, and soft robotics. [, , , , , , ]

Q2: How does the concentration of SPAK influence the properties of hydrogels containing N-isopropylacrylamide (NIPAAm)?

A2: Increasing the SPAK concentration in NIPAAm-based hydrogels significantly increases their swelling ratio. For instance, a hydrogel with 87.5 mol% SPAK and 1 mol% crosslinker exhibited a swelling ratio of 35,000%, significantly higher than the NIPAAm homopolymer with the same crosslinker concentration (1000%). This is attributed to the hydrophilic nature of SPAK. []

Q3: Can SPAK-containing hydrogels be used in applications requiring responsiveness to external stimuli?

A3: Yes, hydrogels containing SPAK and NIPAAm exhibit thermoresponsive behavior. They demonstrate a lower critical solution temperature (LCST) close to poly(NIPAAm), around 28-30°C. This means the hydrogels undergo a reversible transition from a swollen state to a collapsed state upon reaching this temperature. []

Q4: How does the presence of SPAK in a polymer membrane impact its ionic permeability?

A4: SPAK, carrying negative charges, is combined with positively charged poly(diallyl-dimethylammonium chloride) to create polymer membranes with controllable ionic permeability. This control is achieved by injecting a neurotransmitter solution, enabling the emulation of signal transmission behavior observed in biological neurons. []

Q5: How does the drying process under strain affect SPAK-containing double-network hydrogels?

A5: Drying AMPS/AAm double-network hydrogels (where AMPS is 2-acrylamido-2-methylpropane sulfuric acid) under high extension ratios (>2) leads to plastic deformation and non-Fickian water diffusion behavior. This highlights the importance of controlling mechanical constraints during the drying of these hydrogels. []

Q6: Can the mechanical properties of SPAK-based double-network hydrogels be enhanced?

A6: Yes, incorporating physically trapped polymer chains (PTPCs) like high molecular weight poly(ethylene oxide) (PEO) or polyacrylamide (PAAm) into SPAK/AAm double-network hydrogels significantly enhances their tensile strength and elongation at break. These PTPCs act as molecular release agents, reducing internal friction and increasing energy dissipation during deformation. []

Q7: What is the role of SPAK in proton-conductive membranes for fuel cells?

A7: SPAK, due to its sulfonic acid groups, is a key component in the synthesis of proton-conductive polymer and hybrid polymer-inorganic membranes for fuel cells. These membranes, synthesized through UV-initiated polymerization and sol-gel processes, exhibit high proton conductivity and low methanol uptake, making them suitable for fuel cell applications. [, ]

Q8: How does SPAK contribute to the development of superporous hydrogels (SPHs)?

A8: SPAK is used in the synthesis of semi-interpenetrating polymer network (semi-IPN) superporous hydrogels (SPHs). The swelling ratio and mechanical strength of these SPHs can be tuned by adjusting parameters like the ratio of SPAK to crosslinker and initiator concentration. This tunability makes them promising for drug delivery systems. []

Q9: Can SPAK be used to improve the 3D printability of electroactive hydrogels (EAHs)?

A9: Yes, using glycidyl methacrylated hyaluronic acid (GMHA) as a multileg long chain crosslinker with SPAK significantly enhances the mechanical properties of the resulting EAHs without compromising their electroactivity. This improvement enables the 3D printing of elaborate structures with enhanced stretchability and fracture toughness. []

Q10: What is the significance of conical nanopores functionalized with SPAK-containing hydrogels?

A10: Conical nanopores functionalized with SPAK-containing hydrogels can be used to create cation-selective membranes. These membranes show potential for use in reversed electro-dialysis systems, which harvest energy from salinity gradients. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium;(2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260587.png)

![sodium;(6R,9E,12R,14S,17R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione](/img/structure/B1260595.png)

![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)